Cas no 69571-30-8 (4-Hydroxy-3-(pyridin-3-yl)benzonitrile)

4-Hydroxy-3-(pyridin-3-yl)benzonitrile 化学的及び物理的性質
名前と識別子
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- 4-hydroxy-3-(pyridin-3-yl)benzonitrile
- 4-Hydroxy-3-(pyridin-3-yl)benzonitrile
-
- インチ: 1S/C12H8N2O/c13-7-9-3-4-12(15)11(6-9)10-2-1-5-14-8-10/h1-6,8,15H
- InChIKey: GLMXGDJPDVWIAT-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(C#N)=CC=1C1C=NC=CC=1
計算された属性
- せいみつぶんしりょう: 196.063662883 g/mol
- どういたいしつりょう: 196.063662883 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 56.9
- ぶんしりょう: 196.20
4-Hydroxy-3-(pyridin-3-yl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014002339-500mg |
4-Hydroxy-3-(pyridin-3-yl)benzonitrile |
69571-30-8 | 97% | 500mg |
$847.60 | 2023-09-01 | |
Alichem | A014002339-250mg |
4-Hydroxy-3-(pyridin-3-yl)benzonitrile |
69571-30-8 | 97% | 250mg |
$494.40 | 2023-09-01 | |
Alichem | A014002339-1g |
4-Hydroxy-3-(pyridin-3-yl)benzonitrile |
69571-30-8 | 97% | 1g |
$1549.60 | 2023-09-01 |
4-Hydroxy-3-(pyridin-3-yl)benzonitrile 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
4-Hydroxy-3-(pyridin-3-yl)benzonitrileに関する追加情報
4-Hydroxy-3-(pyridin-3-yl)benzonitrile: A Comprehensive Overview
The compound with CAS No. 69571-30-8, known as 4-Hydroxy-3-(pyridin-3-yl)benzonitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a hydroxyl group, a pyridine ring, and a cyano group in a specific spatial arrangement. The benzonitrile moiety serves as the central aromatic ring, while the pyridin-3-yl substituent introduces electron-withdrawing effects, enhancing the compound's reactivity and versatility.
Recent studies have highlighted the potential of 4-Hydroxy-3-(pyridin-3-yl)benzonitrile in various applications. For instance, researchers have explored its role as a precursor in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs). The presence of the hydroxyl group and the cyano group makes this compound highly functionalizable, enabling it to participate in diverse chemical reactions. This has led to its use in the development of novel drug delivery systems and sensors.
The synthesis of 4-Hydroxy-3-(pyridin-3-yl)benzonitrile involves a multi-step process that typically begins with the preparation of the pyridine derivative. Recent advancements in catalytic methods have made this synthesis more efficient and environmentally friendly. For example, the use of palladium-catalyzed cross-coupling reactions has enabled researchers to achieve higher yields and better purity levels. These improvements have significantly reduced the cost of production, making this compound more accessible for large-scale applications.
In terms of biological activity, 4-Hydroxy-3-(pyridin-3-yl)benzonitrile has shown promising results in preclinical studies. It has been identified as a potent inhibitor of several key enzymes involved in disease pathways, such as kinases and proteases. This makes it a potential candidate for drug development programs targeting conditions like cancer, inflammation, and neurodegenerative diseases. Furthermore, its ability to modulate cellular signaling pathways has opened new avenues for therapeutic intervention.
The structural properties of 4-Hydroxy-3-(pyridin-3-yl)benzonitrile also make it an attractive candidate for use in electronic devices. Its high electron-withdrawing capacity allows it to function as an effective charge transport material in organic electronics. Recent research has demonstrated its potential as a component in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). These applications highlight its versatility across multiple scientific disciplines.
As interest in 4-Hydroxy-3-(pyridin-3-yl)benzonitrile continues to grow, further research is being conducted to explore its full potential. Collaborative efforts between chemists, biologists, and engineers are expected to unlock new opportunities for this compound in areas such as green chemistry and sustainable materials development. With its unique combination of structural features and functional groups, 4-Hydroxy-3-(pyridin-3-yL benzonitrile is poised to play a significant role in shaping the future of modern science.
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